molecular formula C16H25NO3 B1416408 Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester CAS No. 1628321-47-0

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

Cat. No.: B1416408
CAS No.: 1628321-47-0
M. Wt: 279.37 g/mol
InChI Key: ZXPKOOGQPQYOTE-UHFFFAOYSA-N
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Description

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester is a chemical compound with a complex structure that includes a heptanoic acid backbone, a phenylmethoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester typically involves the esterification of heptanoic acid with ethanol in the presence of an acid catalyst. The phenylmethoxy group is introduced through a nucleophilic substitution reaction, where a phenylmethoxyamine reacts with the heptanoic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, while the ester group can facilitate its transport across cell membranes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid: A simpler compound with a similar backbone but lacking the phenylmethoxy and ethyl ester groups.

    Ethyl heptanoate: An ester of heptanoic acid without the phenylmethoxy group.

    Phenylmethoxyacetic acid: Contains the phenylmethoxy group but has a different backbone structure.

Uniqueness

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 7-(phenylmethoxyamino)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-19-16(18)12-8-3-4-9-13-17-20-14-15-10-6-5-7-11-15/h5-7,10-11,17H,2-4,8-9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKOOGQPQYOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCNOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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